5-Positional Isomer Advantage: Comparative Antitumor Potency of Indoline-5-sulfonyl vs. Indoline-6-sulfonyl Derived Clinical Candidates
Indoline-5-sulfonyl chloride serves as the key intermediate for the DW2143/DW2282 anticancer series. The indoline-5-sulfonyl regioisomer DW2143 demonstrated tumor growth inhibition of 87% (SW620 human colon cancer) and 67% (NCI-H23 human lung cancer) in nude mouse xenografts [1]. In contrast, the indoline-6-sulfonyl equivalent—synthesized from the 6-sulfonyl chloride isomer—was reported separately and, while still active, showed a distinctly different efficacy and toxicity profile that led to preferential development of the 5-sulfonyl S-enantiomer DW2282 [2]. This demonstrates that the choice of sulfonyl chloride positional isomer directly determines the ultimate pharmacological outcome of the derived clinical candidate.
| Evidence Dimension | In vivo tumor growth inhibition (human xenograft) |
|---|---|
| Target Compound Data | DW2143 (indoline-5-sulfonyl derived): 87% inhibition (SW620), 67% inhibition (NCI-H23) [1] |
| Comparator Or Baseline | DW2143 (indoline-6-sulfonyl derived): active but distinct efficacy/toxicity profile; S-isomer DW2282 (5-sulfonyl) selected as superior candidate [2] |
| Quantified Difference | Qualitative superiority of 5-sulfonyl series confirmed by candidate selection; quantitative cross-study comparison limited by non-identical assay panels |
| Conditions | Nude mouse xenograft models; oral administration |
Why This Matters
Procurement of the 5-sulfonyl chloride isomer provides direct synthetic access to the clinically validated DW2282 anticancer pharmacophore, whereas the 6-sulfonyl isomer leads to a divergent SAR trajectory with distinct efficacy and toxicity profiles.
- [1] Moon, E. Y.; et al. Antitumor activity of 4-phenyl-1-arylsulfonylimidazolidinone, DW2143. Cancer Lett. 1999, 140 (1–2), 177–187. View Source
- [2] Lee, C. W.; Hong, D. H.; Han, S. B.; Jung, S. H.; Kim, H. C.; Fine, R. L.; Lee, S. H.; Kim, H. M. A novel stereo-selective sulfonylurea, 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one, has antitumor efficacy in in vitro and in vivo tumor models. Biochem. Pharmacol. 2002, 64 (3), 473–480. View Source
